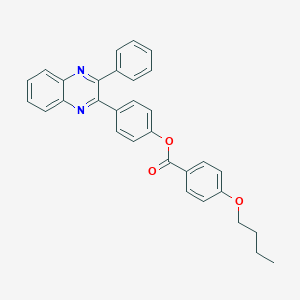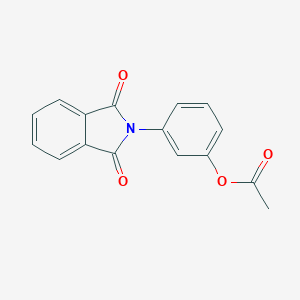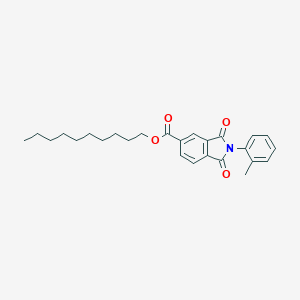
Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: is a complex organic compound with the molecular formula C26H31NO4 and a molecular weight of 421.541 g/mol . This compound is part of the isoindole family, which is known for its diverse chemical properties and applications in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of esterification and purification through recrystallization or chromatography would apply.
化学反応の分析
Types of Reactions
Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action for Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
類似化合物との比較
Similar Compounds
- 1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid decyl ester
- 1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid dodecyl ester
- 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid butyl ester
Uniqueness
Decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
特性
分子式 |
C26H31NO4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
decyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H31NO4/c1-3-4-5-6-7-8-9-12-17-31-26(30)20-15-16-21-22(18-20)25(29)27(24(21)28)23-14-11-10-13-19(23)2/h10-11,13-16,18H,3-9,12,17H2,1-2H3 |
InChIキー |
LZJNYCYNMGQUPU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)sulfonyl]-4-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B342244.png)
![1-[(4-{4-Nitrophenoxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B342245.png)
![Azepan-1-yl-[4-methoxy-3-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B342248.png)
![3-[(diphenylacetyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B342252.png)
![4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B342253.png)
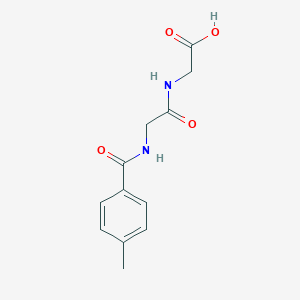
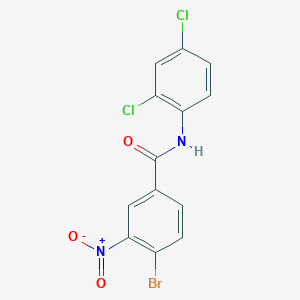
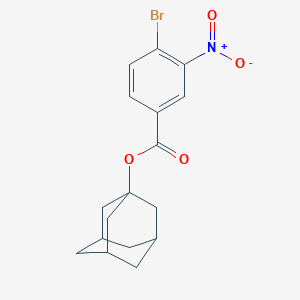
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B342262.png)

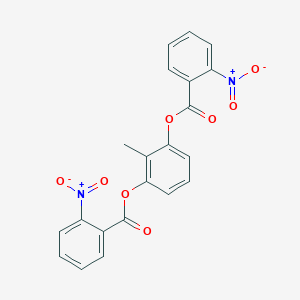
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl 2-fluorobenzoate](/img/structure/B342270.png)
